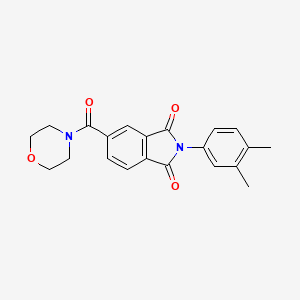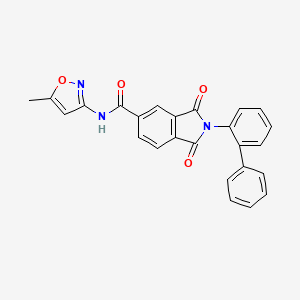
2-(3,4-dimethylphenyl)-5-(morpholin-4-ylcarbonyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(3,4-dimethylphenyl)-5-(morpholin-4-ylcarbonyl)-1H-isoindole-1,3(2H)-dione, also known as MI-2, is a small molecule inhibitor that has been developed to target the MALT1 protein. MALT1 is a protease enzyme that is involved in the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. MI-2 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
2-(3,4-dimethylphenyl)-5-(morpholin-4-ylcarbonyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of the MALT1 protein, which is involved in the activation of NF-κB. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, and is often overactive in cancer and autoimmune diseases. By inhibiting the activity of MALT1, this compound can reduce the activation of NF-κB and suppress the growth of cancer cells and the development of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In addition to its anti-tumor and immunomodulatory effects, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3,4-dimethylphenyl)-5-(morpholin-4-ylcarbonyl)-1H-isoindole-1,3(2H)-dione is its specificity for the MALT1 protein, which makes it a valuable tool for studying the role of MALT1 in various biological processes. However, one limitation of this compound is its relatively low potency compared to other MALT1 inhibitors, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of 2-(3,4-dimethylphenyl)-5-(morpholin-4-ylcarbonyl)-1H-isoindole-1,3(2H)-dione and other MALT1 inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and autoimmune diseases. Another area of interest is the development of more potent and selective MALT1 inhibitors that can be used in clinical settings. Finally, the role of MALT1 in other biological processes, such as the regulation of immune responses, is an area of ongoing research that may lead to new therapeutic targets.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-5-(morpholin-4-ylcarbonyl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical models of cancer and autoimmune diseases. In a study published in the journal Cancer Research, this compound was shown to inhibit the growth of multiple myeloma cells both in vitro and in vivo, and to enhance the anti-tumor activity of bortezomib, a commonly used chemotherapy drug. This compound has also been shown to inhibit the growth of diffuse large B-cell lymphoma cells and to enhance the anti-tumor activity of rituximab, a monoclonal antibody used to treat lymphoma.
In addition to its anti-tumor effects, this compound has also been studied in models of autoimmune diseases. In a study published in the journal Nature Communications, this compound was shown to inhibit the activation of NF-κB in T cells, and to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(morpholine-4-carbonyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-3-5-16(11-14(13)2)23-20(25)17-6-4-15(12-18(17)21(23)26)19(24)22-7-9-27-10-8-22/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEFEVCVSKWLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B3556710.png)
![N-(4-ethylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3556717.png)


![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B3556737.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3556739.png)

![ethyl 4-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3556754.png)
![ethyl 4-[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3556766.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3556774.png)
![N-(2-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3556777.png)

![9-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3556781.png)
![N~2~-(4-fluorobenzyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3556799.png)